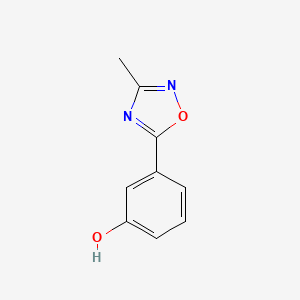

3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Description

Properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNKLYYRAKUFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651998 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-16-2 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole heterocycle is a prominent scaffold in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties.[1] This guide provides a comprehensive, research-grade overview of the synthetic pathway to this compound, a key building block in the development of novel therapeutics. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical considerations for reaction optimization and scale-up. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction and Retrosynthetic Analysis

This compound incorporates a phenol moiety, a common pharmacophoric element, with a 3-methyl-1,2,4-oxadiazole ring. The synthesis of such 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[2]

Our retrosynthetic approach dissects the target molecule at the oxadiazole ring, identifying the two primary synthons required for its construction.

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals a convergent synthesis strategy:

-

Preparation of Acetamidoxime: Synthesized from the readily available precursor, acetonitrile.

-

Activation of 3-Hydroxybenzoic Acid: The carboxylic acid must be activated for efficient reaction with the amidoxime.

-

Coupling and Cyclization: The two fragments are coupled to form an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization to yield the final 1,2,4-oxadiazole ring.

A critical consideration is the presence of the free phenolic hydroxyl group on the benzoic acid fragment. This group is nucleophilic and moderately acidic, potentially leading to side reactions such as O-acylation during the coupling step. Therefore, a robust synthesis often employs a protecting group strategy, which will be detailed as the primary pathway.

Synthesis of Key Intermediates

Pathway Component 1: Acetamidoxime Synthesis

The cornerstone of the C3-methyl portion of the oxadiazole is acetamidoxime, prepared via the nucleophilic addition of hydroxylamine to the carbon of a nitrile group.[3][4]

Mechanism: The reaction proceeds by the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile. Proton transfers then lead to the final amidoxime product. The use of a slight excess of a base like sodium carbonate or triethylamine is common to free the hydroxylamine from its hydrochloride salt.[3]

Experimental Protocol: Synthesis of (Z)-N'-hydroxyacetimidamide (Acetamidoxime)

-

Reagent Setup: To a solution of hydroxylamine hydrochloride (1.2 eq) in ethanol, add sodium carbonate (1.5 eq). Stir the resulting suspension at room temperature for 30 minutes.

-

Nitrile Addition: Add acetonitrile (1.0 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 60-80°C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can often be used directly in the next step. If required, recrystallization from a suitable solvent system like ethyl acetate/hexanes can yield pure acetamidoxime as a white solid.

| Reagent | Molar Eq. | MW ( g/mol ) | CAS Number |

| Acetonitrile | 1.0 | 41.05 | 75-05-8 |

| Hydroxylamine HCl | 1.2 | 69.49 | 5470-11-1 |

| Sodium Carbonate | 1.5 | 105.99 | 497-19-8 |

| Ethanol | - | 46.07 | 64-17-5 |

Table 1: Reagents for Acetamidoxime Synthesis.

Assembly of the 1,2,4-Oxadiazole Core: A Protected Route

To circumvent potential side reactions involving the phenolic hydroxyl, a protecting group strategy is advisable. The benzyl (Bn) group is an excellent choice due to its stability under the required reaction conditions and its straightforward removal via hydrogenolysis.

Caption: Protected synthesis pathway for the target compound.

Step 1: Protection of Phenolic Hydroxyl

Protocol:

-

Dissolve 3-hydroxybenzoic acid (1.0 eq) in DMF.

-

Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (BnBr, 1.2 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(benzyloxy)benzoic acid.

Step 2: Formation of Acyl Chloride

Causality: Conversion to the more reactive acyl chloride facilitates the subsequent acylation of the amidoxime, which can be sluggish with the free carboxylic acid.

Protocol:

-

Suspend 3-(benzyloxy)benzoic acid (1.0 eq) in dichloromethane (DCM).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride or thionyl chloride (1.5 eq) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(benzyloxy)benzoyl chloride, which is typically used immediately without further purification.

Step 3 & 4: Coupling and Cyclization

This two-step sequence is the core of the 1,2,4-oxadiazole synthesis. The O-acylamidoxime intermediate is formed first, followed by a thermal or base-catalyzed intramolecular cyclodehydration.[2][5] One-pot procedures where the intermediate is not isolated are common and highly efficient.[5]

Mechanism of Cyclization: The O-acylated intermediate, upon heating, undergoes an intramolecular nucleophilic attack from the amidoxime's amino nitrogen onto the carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring. Using a reagent like tetrabutylammonium fluoride (TBAF) can facilitate this cyclization at room temperature.[2]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Foreword: A Molecule of Interest in Modern Medicinal Chemistry

The landscape of drug discovery is one of perpetual innovation, where the strategic incorporation of novel heterocyclic scaffolds can unlock significant advancements in therapeutic efficacy and pharmacokinetic profiles. Among these, the 1,2,4-oxadiazole moiety has garnered considerable attention. Its utility as a bioisosteric replacement for esters and amides enhances metabolic stability and modulates target selectivity, making it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet representative, member of this class: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol. This compound, with its phenolic hydroxyl group, presents a fascinating case study for understanding the interplay of a stable heterocyclic core and a reactive functional group, both of which are critical determinants of a molecule's journey from a laboratory curiosity to a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of this molecule, the experimental rationale for their determination, and detailed protocols for characterization.

Molecular Identity and Structural Attributes

A thorough understanding of a compound's physicochemical nature begins with its fundamental identity.

Chemical Structure and Nomenclature

-

Systematic Name: this compound

-

CAS Number: 1082766-16-2[1]

-

Molecular Formula: C₉H₈N₂O₂[1]

-

Molecular Weight: 176.17 g/mol [1]

-

SMILES: OC1=CC=CC(C2=NC(C)=NO2)=C1[1]

The structure features a phenol ring substituted at the meta position with a 3-methyl-1,2,4-oxadiazole ring. This arrangement has significant implications for the molecule's electronic properties, acidity, and potential for hydrogen bonding.

Predicted Physicochemical Parameters

While experimental data for this specific isomer is not widely published, computational models provide valuable initial estimates. For the isomeric 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol, the following parameters have been calculated and offer a reasonable approximation:

| Parameter | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 59.15 Ų | Influences membrane permeability and oral bioavailability.[2] |

| logP (Octanol-Water Partition Coefficient) | 1.75 | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).[2] |

| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can donate a hydrogen bond, impacting solubility and target binding.[2] |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms in the oxadiazole ring and the phenolic oxygen can accept hydrogen bonds.[2] |

| Rotatable Bonds | 1 | The bond between the phenyl and oxadiazole rings allows for conformational flexibility.[2] |

These predicted values suggest that this compound possesses drug-like properties, with a balance of lipophilicity and polarity that is often sought in orally available therapeutics.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

The structural confirmation of a newly synthesized or sourced compound is paramount. Spectroscopic techniques provide an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum is expected to reveal characteristic signals for the aromatic protons of the phenol ring, the methyl group on the oxadiazole, and the phenolic hydroxyl proton. The splitting patterns of the aromatic protons will be indicative of the meta-substitution pattern. The methyl group should appear as a singlet, and the hydroxyl proton's chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl and oxadiazole rings, as well as the methyl carbon. The chemical shifts of the oxadiazole ring carbons (C3 and C5) are particularly diagnostic. For related 1,3,4-oxadiazole derivatives, the chemical shift difference between C2 and C5 is characteristically narrow, a feature that may have parallels in the 1,2,4-oxadiazole system.[3]

A standard protocol for acquiring NMR spectra is outlined below.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols as it can slow down the exchange rate.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key expected vibrational bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl).

-

C=N stretch: A sharp band in the 1630-1690 cm⁻¹ region, characteristic of the oxadiazole ring.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ range.

-

C-O stretch: A band in the 1000-1300 cm⁻¹ region, corresponding to the phenolic C-O bond and the C-O bonds within the oxadiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. In electrospray ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Core Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Solubility

Solubility is a crucial factor for drug absorption and formulation development. Based on its structure, this compound is expected to have limited aqueous solubility but good solubility in organic solvents. Related oxadiazole compounds have shown solubility in solvents such as THF, dichloromethane, DMSO, and acetonitrile.[4]

This method provides a rapid assessment of solubility, which is useful in early-stage drug discovery.

Caption: Workflow for logP determination by HPLC.

Causality in Experimental Design: The reverse-phase column (e.g., C18) has a nonpolar stationary phase. Lipophilic compounds will have a stronger interaction with this phase and thus a longer retention time. The capacity factor (k) normalizes the retention time, making it independent of flow rate and column dimensions. A calibration curve with a series of compounds spanning a range of logP values is essential for accurate determination.

Acidity (pKa)

The pKa of the phenolic hydroxyl group is a critical parameter, as it determines the ionization state of the molecule at a given pH. The ionization state affects solubility, permeability, and target binding. The pKa of phenol itself is approximately 9.99. [5]The electron-withdrawing nature of the 1,2,4-oxadiazole ring is expected to make the phenolic proton of the target molecule more acidic, resulting in a lower pKa.

This method is suitable for compounds that have a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Causality in Experimental Design: The deprotonation of the phenol to a phenolate ion alters the electronic structure of the aromatic system, which in turn changes its UV-Vis absorption spectrum (often causing a bathochromic shift). By monitoring the absorbance at a wavelength where the neutral and ionized forms have different absorptivities across a range of pH values, one can determine the ratio of the two species. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Stability Profile

The stability of a compound under various conditions is a critical aspect of its developability.

Thermal Stability

Aromatic polymers containing 1,3,4-oxadiazole rings are known for their high thermal resistance in an oxidative atmosphere. [6]This suggests that the 1,2,4-oxadiazole ring in the target molecule also contributes to good thermal stability. Energetic materials incorporating oxadiazole rings have shown decomposition temperatures in the range of 172-246 °C, with some even stable up to 314 °C. [7][8][9]This indicates that this compound is likely to be a thermally robust molecule. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the standard techniques for assessing thermal stability.

Photostability

Photostability is a crucial parameter, especially for compounds that may be exposed to light during storage or administration. The ICH Q1B guideline provides a framework for photostability testing. [1]This involves exposing the compound to a light source that produces an output similar to the D65/ID65 emission standard and assessing for degradation.

Metabolic Stability

The 1,2,4-oxadiazole ring is often incorporated into drug candidates to improve metabolic stability. [10]However, the phenol group is susceptible to phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism. An in vitro assessment using liver microsomes can provide an early indication of metabolic stability.

-

Incubation Mixture Preparation: Prepare a mixture containing human liver microsomes, an NADPH regenerating system (to support cytochrome P450 enzyme activity), and phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate the mixture at 37°C. Add the test compound (typically from a DMSO stock, with the final DMSO concentration kept below 0.5%) to start the reaction.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line gives the rate of disappearance, from which the in vitro half-life (t₁/₂) can be calculated.

Conclusion and Future Directions

This compound represents a molecule with significant potential in the realm of medicinal chemistry. Its structural features suggest a favorable profile in terms of metabolic stability and drug-like physicochemical properties. This guide has provided a comprehensive framework for the characterization of this and similar molecules, emphasizing the rationale behind the experimental methodologies.

While specific experimental data for this compound is not extensively available in the public domain, the protocols and predictive analyses presented here offer a robust starting point for any research program involving this scaffold. Future work should focus on the experimental validation of the predicted properties and a more in-depth investigation into its metabolic fate and potential degradation pathways. Such studies will be invaluable in fully elucidating the therapeutic potential of this promising class of compounds.

References

-

Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl). (2023-06-14). OSTI.GOV. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023-07-06). National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. (2013-01-23). National Center for Biotechnology Information. [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025-07-05). National Center for Biotechnology Information. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. ResearchGate. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2014). National Center for Biotechnology Information. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

-

The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

(PDF) Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). ResearchGate. [Link]

-

Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

(PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

-

EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... ResearchGate. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023-07-13). National Center for Biotechnology Information. [Link]

-

Absolute pKa Determinations for Substituted Phenols. (2002-05-08). AFIT Scholar. [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-22). National Center for Biotechnology Information. [Link]

- US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. [Link]

-

FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic),... ResearchGate. [Link]

-

Supplementary Information File. [Link]

-

Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023-08-11). National Center for Biotechnology Information. [Link]

-

8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate. National Center for Biotechnology Information. [Link]

-

Photostability Testing of a Third-Generation Retinoid-Tazarotene in the Presence of UV Absorbers. (2020-09-22). National Center for Biotechnology Information. [Link]

-

Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). DEA.gov. [Link]

-

Journal of Molecular Structure. (2024-01-25). [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2024). National Center for Biotechnology Information. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

This guide provides a comprehensive technical overview of the spectral characterization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol , a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral data, grounded in fundamental principles and supported by methodologies for empirical verification. The structure of this guide is designed to logically unfold the molecular identity of the target compound through the lens of modern spectroscopic techniques.

Molecular Structure and Physicochemical Properties

Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The molecule consists of a phenol ring substituted at the meta position with a 3-methyl-1,2,4-oxadiazole ring. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 58599-05-6 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | 4.0 - 7.0 | Broad Singlet | 1H | The phenolic proton is acidic and its chemical shift is concentration and solvent dependent.[3] |

| Ar-H | ~7.0 - 7.8 | Multiplets | 4H | The four aromatic protons on the phenol ring will exhibit complex splitting patterns due to their meta-substitution. |

| -CH₃ | ~2.4 - 2.6 | Singlet | 3H | The methyl group protons are equivalent and not coupled to other protons, resulting in a singlet. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it can help in observing the hydroxyl proton.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OH (Phenolic) | 155 - 160 | The carbon attached to the hydroxyl group is significantly deshielded.[4] |

| C-Oxadiazole (Phenolic) | ~120 - 130 | The carbon atom of the phenol ring attached to the oxadiazole ring. |

| Aromatic CH | 115 - 135 | The chemical shifts of the other four aromatic carbons.[4] |

| C=N (Oxadiazole) | ~160 - 170 | The two carbons within the oxadiazole ring are highly deshielded due to the electronegative nitrogen and oxygen atoms.[5] |

| -CH₃ | ~10 - 20 | The methyl carbon is in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 176, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation of the oxadiazole ring and loss of small molecules like CO, N₂, and CH₃CN. The specific fragmentation pathway will depend on the ionization method used.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation pattern, isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Figure 2: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H (Phenol) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding.[3][6] |

| C-H (Aromatic) | 3000 - 3100 | Sharp | Characteristic of C-H stretching in aromatic rings.[6] |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Stretching vibrations of the benzene ring.[3][6] |

| C=N (Oxadiazole) | ~1610 - 1650 | Medium | Stretching vibration of the carbon-nitrogen double bond in the heterocyclic ring. |

| C-O (Phenol) | 1200 - 1260 | Strong | Stretching vibration of the phenolic C-O bond.[7] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid sample cell.[8]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

The final spectrum is a ratio of the sample spectrum to the background spectrum.

-

Conclusion

The comprehensive spectral analysis of this compound, utilizing ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a self-validating system for its structural elucidation and purity assessment. The predicted data, based on established principles of spectroscopy and analysis of analogous structures, serves as a robust framework for interpreting empirical results. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide empowers researchers to confidently characterize this and similar heterocyclic compounds, facilitating their application in drug discovery and materials science.

References

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. ResearchGate. [Link]

-

13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. SciSpace. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

-

IR Spectrum: Alcohols and Phenols. Química Organica.org. [Link]

-

Infrared spectrum of phenol. Doc Brown's Chemistry. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]

-

In Silico Calculations of 2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H- 1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate. DergiPark. [Link]

-

13C nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PMC. [Link]

-

Solvent Effect on Assembling and Interactions in Solutions of Phenol: Infrared Spectroscopic and Density Functional Theory Study. PubMed. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. Solvent Effect on Assembling and Interactions in Solutions of Phenol: Infrared Spectroscopic and Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates[1].

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causality behind experimental choices, the logic of spectral interpretation, and the creation of a self-validating analytical system through the integration of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure and Symmetry Considerations

Before venturing into spectral analysis, a foundational understanding of the molecule's structure and symmetry is essential. This initial assessment allows us to predict the number of chemically distinct nuclei, which should correspond to the number of signals observed in the NMR spectra.

The structure of this compound (CAS 1082766-16-2) is shown below with systematic numbering for NMR assignment purposes.

Caption: Structure of this compound with IUPAC numbering.

Symmetry Analysis:

-

The molecule is asymmetric. The phenol ring is substituted at positions 1 and 3 (meta-substitution), meaning there is no plane of symmetry bisecting the ring.

-

Proton (¹H) NMR Prediction: We expect to see:

-

One signal for the phenolic hydroxyl proton (-OH).

-

Four distinct signals for the four aromatic protons (H1', H2', H4', H5').

-

One signal for the three equivalent methyl protons (-CH₃).

-

Total: 6 distinct proton signals.

-

-

Carbon (¹³C) NMR Prediction: We expect to see:

-

Six distinct signals for the six aromatic carbons (C1' through C6').

-

Two signals for the oxadiazole ring carbons (C3 and C5).

-

One signal for the methyl carbon (C7).

-

Total: 9 distinct carbon signals.

-

Experimental Protocol: A Self-Validating Workflow

The quality and reliability of NMR data are directly dependent on meticulous experimental design. The following protocols are designed to yield high-resolution data suitable for unambiguous structural elucidation.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection & Justification: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is a polar aprotic solvent that readily dissolves a wide range of organic compounds. Crucially, it forms hydrogen bonds with labile protons like the phenolic -OH, slowing down their rate of chemical exchange. This results in a sharper, more observable -OH signal in the ¹H NMR spectrum, whereas in solvents like CDCl₃, this signal is often broad or unobserved[2]. The residual solvent peak of DMSO-d₆ at ~2.50 ppm does not typically overlap with signals from the analyte.

-

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard. The signal for TMS is defined as 0.0 ppm and is used to reference all other chemical shifts in the spectrum[3].

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

¹H NMR Spectrum:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K.

-

Number of Scans: 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 5 seconds. This longer delay is crucial for accurate integration, especially for quaternary carbons in the ¹³C spectrum and ensuring all protons are fully relaxed.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Spectrum:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is only 1.1%[4].

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

D₂O Exchange Experiment (for -OH identification):

-

Acquire a standard ¹H NMR spectrum as described above.

-

Add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently and re-acquire the ¹H NMR spectrum.

-

Expected Result: The labile phenolic -OH proton will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signal corresponding to the -OH proton will disappear or significantly diminish in intensity, confirming its assignment[5].

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4][5] This technical guide focuses on a specific, yet under-characterized molecule: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol. While direct, extensive research on its mechanism of action is nascent, this document synthesizes the known biological activities of related 1,2,4-oxadiazole compounds to propose a putative mechanism of action. Furthermore, we provide a comprehensive, field-proven framework of experimental protocols to rigorously investigate and validate this hypothesized mechanism, empowering researchers to elucidate the therapeutic potential of this intriguing compound.

Introduction: The Therapeutic Promise of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has captured the attention of medicinal chemists due to its metabolic stability and ability to serve as a bioisosteric replacement for amide and ester functionalities.[2][6] This structural feature allows for enhanced interaction with biological targets, leading to a diverse array of pharmacological effects.[2] Compounds incorporating this moiety have been investigated for their anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][3][5][7] Notably, marketed drugs such as the antiretroviral agent Raltegravir and the anticancer agent Zibotentan feature an oxadiazole core, underscoring the therapeutic relevance of this chemical class.[6]

This compound, the subject of this guide, remains a relatively unexplored entity within this promising family. Its chemical structure, characterized by a phenol group attached to the 1,2,4-oxadiazole ring, suggests a potential for hydrogen bonding and other interactions with biological macromolecules, hinting at a defined mechanism of action that warrants thorough investigation.

A Proposed Mechanism of Action: Targeting Inflammatory Pathways

Based on the well-documented anti-inflammatory properties of many 1,2,4-oxadiazole derivatives, we hypothesize that this compound exerts its effects by modulating key inflammatory signaling pathways. A plausible primary target is the cyclooxygenase (COX) enzyme system , a critical player in the synthesis of prostaglandins, which are potent inflammatory mediators.

Putative Signaling Pathway

We propose that this compound acts as an inhibitor of COX-2, the inducible isoform of the cyclooxygenase enzyme. This inhibition would lead to a downstream reduction in the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.

Caption: Putative mechanism of action of this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-faceted experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.

In Vitro Enzyme Inhibition Assays

The first step is to determine if this compound directly interacts with and inhibits COX enzymes.

Protocol: COX-1 and COX-2 Inhibition Assay

-

Objective: To quantify the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound (test compound).

-

Celecoxib (selective COX-2 inhibitor, positive control).

-

Ibuprofen (non-selective COX inhibitor, positive control).

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and positive controls.

-

In a 96-well plate, incubate the enzymes with the test compound or controls for a pre-determined time.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction.

-

Quantify the amount of PGE2 produced using the EIA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

-

Expected Outcome: A low IC50 value for COX-2 and a significantly higher IC50 value for COX-1 would support our hypothesis of selective COX-2 inhibition.

Cell-Based Assays

To confirm the compound's activity in a biological context, cell-based assays are crucial.

Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

-

Objective: To assess the ability of the compound to inhibit PGE2 production in a cellular model of inflammation.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Cell culture medium and supplements.

-

PGE2 EIA kit.

-

-

Procedure:

-

Culture RAW 264.7 cells to an appropriate density.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using an EIA kit.

-

-

Data Analysis:

-

Determine the dose-dependent effect of the compound on LPS-induced PGE2 production.

-

Expected Outcome: A dose-dependent reduction in PGE2 levels in the presence of the compound would validate its anti-inflammatory activity in a cellular context.

Caption: Experimental workflow for validating the mechanism of action.

Target Engagement and Expression Analysis

To further solidify the mechanism, it is important to assess whether the compound affects the expression of the target protein.

Protocol: Western Blot Analysis of COX-2 Expression

-

Objective: To determine if the compound's effect is due to the inhibition of enzyme activity or a reduction in enzyme expression.

-

Materials:

-

Cell lysates from the LPS-stimulated macrophage experiment.

-

Primary antibodies against COX-2 and a housekeeping protein (e.g., β-actin).

-

Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Protein electrophoresis and blotting equipment.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Separate proteins from the cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies.

-

Wash the membrane and incubate with the secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for COX-2 and the housekeeping protein.

-

Normalize the COX-2 expression to the housekeeping protein.

-

Expected Outcome: If the compound is a direct inhibitor of COX-2 activity, there should be no significant change in COX-2 protein expression levels.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

| Assay | Parameter | This compound | Celecoxib (Control) | Ibuprofen (Control) |

| COX-1 Inhibition | IC50 (µM) | TBD | >10 | ~5-15 |

| COX-2 Inhibition | IC50 (µM) | TBD | ~0.05-0.2 | ~5-15 |

| PGE2 Production | EC50 (µM) | TBD | ~0.1-0.5 | ~1-10 |

| COX-2 Expression | % Change | TBD | No significant change | No significant change |

TBD: To be determined through experimentation.

Conclusion and Future Directions

This technical guide has outlined a plausible, yet hypothetical, mechanism of action for this compound, centering on the inhibition of the COX-2 enzyme. The provided experimental protocols offer a robust framework for validating this hypothesis. Successful validation would position this compound as a promising candidate for further preclinical development as an anti-inflammatory agent.

Future research should expand upon these initial findings to include:

-

In vivo efficacy studies: Evaluating the compound's anti-inflammatory effects in animal models of inflammation (e.g., carrageenan-induced paw edema).

-

Pharmacokinetic and toxicological profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel therapeutics.

References

- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.

- PubMed Central. (n.d.). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents.

- Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals.

- SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. rroij.com [rroij.com]

- 6. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to Elucidating the Biological Targets of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the novel compound, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol. The methodologies outlined herein are designed to ensure scientific rigor and provide a clear path from initial hypothesis to validated target.

Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocycle is a component of numerous biologically active compounds with a wide array of therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and anticancer agents.[3][4] The inclusion of a phenol group introduces a critical hydrogen bond donor and acceptor, often pivotal for molecular recognition by biological targets. Phenols are prevalent in natural products and synthetic drugs, contributing to their binding affinity and pharmacological effects.[5]

The specific compound, this compound, combines these two key pharmacophores. While its direct biological targets are not yet extensively documented, its structural features suggest several compelling avenues for investigation. This guide will explore these potential targets and provide a detailed experimental roadmap for their elucidation.

Part 1: Predicted Biological Targets and Initial Assessment

Based on the chemical structure of this compound, we can hypothesize several potential classes of biological targets. This initial assessment is crucial for designing a focused and efficient target identification strategy.

G-Protein Coupled Receptors (GPCRs)

The structural similarity of the topic compound to known G-protein coupled receptor (GPCR) modulators, particularly agonists of the free fatty acid receptor 1 (GPR40), makes this receptor family a primary area of interest.[6] GPR40 is a promising target for the treatment of type 2 diabetes, as its activation potentiates glucose-stimulated insulin secretion.[7]

Bacterial Topoisomerases

Structurally related compounds, such as 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol, have been identified as bifunctional antibiotics that target DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drug development. The presence of the phenol and oxadiazole moieties in our compound of interest suggests a similar mechanism of action could be at play.

Other Potential Enzyme Targets

The 1,2,4-oxadiazole nucleus is present in inhibitors of a diverse range of enzymes. For instance, derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[9] Therefore, a broader screening approach against various enzyme classes is warranted.

Part 2: A Comprehensive Experimental Workflow for Target Identification and Validation

A multi-pronged approach combining computational and experimental methods is essential for robust target identification and validation. The following workflow provides a logical progression from broad, unbiased screening to specific, mechanistic studies.

Caption: A streamlined workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase aims to identify a broad set of potential binding partners for this compound.

2.1.1 In Silico Target Prediction:

Computational methods can provide initial hypotheses and prioritize experimental efforts. Molecular docking simulations against libraries of known protein structures can predict binding affinities and poses.

-

Protocol:

-

Generate a 3D conformer of this compound.

-

Utilize a target prediction server (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on ligand similarity.

-

Perform molecular docking studies using software like AutoDock or Glide against the top-ranked potential targets to assess binding modes and estimate binding energies.[10]

-

2.1.2 Affinity Chromatography-Mass Spectrometry:

This is a powerful experimental technique for isolating binding partners from complex biological samples.

-

Protocol:

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the affinity matrix with a cell lysate or tissue extract.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Phase 2: Target Engagement and Biophysical Characterization

Once putative targets are identified, it is crucial to confirm direct binding and quantify the interaction.

2.2.1 Surface Plasmon Resonance (SPR):

SPR is a label-free technique that provides real-time kinetic data on binding events.

-

Protocol:

-

Immobilize the purified recombinant target protein on an SPR sensor chip.

-

Flow a series of concentrations of this compound over the chip.

-

Monitor the change in the refractive index to determine the association (kon) and dissociation (koff) rate constants.

-

Calculate the equilibrium dissociation constant (KD) from the kinetic data.

-

2.2.2 Isothermal Titration Calorimetry (ITC):

ITC measures the heat change upon binding and provides a complete thermodynamic profile of the interaction.

-

Protocol:

-

Place the purified target protein in the sample cell of the calorimeter.

-

Titrate in a solution of this compound.

-

Measure the heat evolved or absorbed after each injection.

-

Fit the data to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

2.2.3 Cellular Thermal Shift Assay (CETSA):

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

-

Protocol:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.

-

A shift in the melting curve indicates target engagement.

-

Phase 3: Mechanistic and Cellular Validation

The final phase aims to elucidate the functional consequences of target engagement in a physiological context.

2.3.1 Enzyme Inhibition/Activation Assays:

If the identified target is an enzyme, its functional activity in the presence of the compound must be assessed.

-

Protocol:

-

Perform in vitro enzyme activity assays using a purified recombinant enzyme and a specific substrate.

-

Measure the initial reaction rates at various concentrations of this compound.

-

Determine the IC50 (for inhibitors) or EC50 (for activators) value.

-

Conduct kinetic studies to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive).

-

2.3.2 Signaling Pathway Analysis:

Understanding how the compound modulates cellular signaling pathways is crucial.

-

Protocol:

-

Treat cells with this compound.

-

Analyze the phosphorylation status and expression levels of key proteins in the relevant signaling pathway by Western blotting or phospho-proteomics.

-

For GPCRs, measure downstream second messenger levels (e.g., cAMP, Ca2+).

-

Caption: A potential signaling pathway for GPR40 activation.

2.3.3 Cell-Based Functional Assays:

These assays measure the phenotypic response of cells to the compound and are critical for validating the physiological relevance of the identified target.

-

Protocol:

-

For GPR40: Measure glucose-stimulated insulin secretion in pancreatic beta-cell lines (e.g., MIN6, INS-1E).

-

For Bacterial Topoisomerases: Determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains.

-

For Anticancer Targets: Assess cell viability, proliferation, and apoptosis in relevant cancer cell lines.[11]

-

Part 3: Data Interpretation and Quantitative Analysis

| Technique | Key Parameters | Interpretation |

| SPR | KD (M) | Strength of binding interaction |

| kon (M-1s-1) | Rate of complex formation | |

| koff (s-1) | Stability of the complex | |

| ITC | Ka (M-1) | Binding affinity |

| ΔH (kcal/mol) | Enthalpy of binding | |

| n | Stoichiometry of binding | |

| Enzyme Assays | IC50/EC50 (M) | Potency of inhibition/activation |

| Ki (M) | Inhibition constant | |

| Cell-Based Assays | MIC (µg/mL) | Minimum inhibitory concentration |

| GI50 (M) | Concentration for 50% growth inhibition |

Conclusion and Future Directions

The systematic approach detailed in this guide provides a robust framework for the deconvolution of the biological targets of this compound. By integrating computational predictions with a suite of biophysical and cell-based assays, researchers can confidently identify and validate the molecular mechanisms underlying the compound's activity. Future work should focus on in vivo studies to confirm the therapeutic potential of this promising scaffold and to assess its pharmacokinetic and pharmacodynamic properties.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10). ACS Publications. [Link]

-

1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). (2023-06-14). OSTI.GOV. [Link]

-

Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. (2022-10-24). Frontiers. [Link]

-

Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (n.d.). ResearchGate. [Link]

-

Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (n.d.). SciELO. [Link]

-

Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. (n.d.). PMC - PubMed Central. [Link]

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (n.d.). PMC - NIH. [Link]

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central. [Link]

-

Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (n.d.). RSC Publishing. [Link]

-

Phenol | C6H5OH | CID 996. (n.d.). PubChem - NIH. [Link]

-

Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. (2022-11-18). [Link]

-

AMG 837: a potent, orally bioavailable GPR40 agonist. (2012-01-15). PubMed. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023-07-06). PMC - NIH. [Link]

-

Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity. (2023-03-22). PMC - NIH. [Link]

-

(PDF) IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. (n.d.). ResearchGate. [Link]

-

Phenoxymethyl 1,3-oxazoles and 1,2,4-oxadiazoles as potent and selective agonists of free fatty acid receptor 1 (GPR40). (2015-08-15). PubMed. [Link]

-

Optimization of GPR40 Agonists for Type 2 Diabetes. (n.d.). ACS Figshare. [Link]

Sources

- 1. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenoxymethyl 1,3-oxazoles and 1,2,4-oxadiazoles as potent and selective agonists of free fatty acid receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the In Silico Modeling of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for the in silico modeling of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage computational techniques to explore the therapeutic potential of this and similar chemical entities.

Introduction: The Rationale for In Silico Investigation

The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The subject of this guide, this compound, combines this privileged heterocyclic system with a phenolic group, a common feature in many natural and synthetic compounds with significant biological properties, such as antioxidant activity.

Given the synthetic accessibility and the potential for diverse biological interactions, a thorough in silico evaluation of this compound is a crucial first step in elucidating its therapeutic promise. Computational modeling allows for a rapid and cost-effective assessment of its physicochemical characteristics, potential biological targets, binding interactions, and drug-likeness profile, thereby guiding further experimental validation.

Part 1: Foundational Analysis - Physicochemical Profiling and Structural Elucidation

Prior to any advanced computational modeling, a fundamental understanding of the molecule's intrinsic properties is paramount. This initial phase focuses on characterizing this compound to inform subsequent in silico experiments.

Molecular Descriptors and Physicochemical Properties

The starting point for our analysis is the canonical representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is OC1=CC=CC(C2=NC(C)=NO2)=C1.[5] From this, we can derive essential physicochemical properties, which are critical for predicting its behavior in biological systems. These properties are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 176.17 g/mol | Influences absorption and distribution; generally <500 Da is preferred for oral bioavailability. |

| LogP (octanol-water partition coefficient) | ~1.8 - 2.5 | A measure of lipophilicity, affecting solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 1 (the phenolic hydroxyl group) | Important for target binding and solubility; typically ≤5. |

| Hydrogen Bond Acceptors | 4 (the nitrogen and oxygen atoms of the oxadiazole ring and the phenolic oxygen) | Crucial for molecular recognition and binding; typically ≤10. |

| Polar Surface Area (PSA) | ~59 Ų | Influences membrane permeability and oral bioavailability; generally <140 Ų for good CNS penetration. |

| Rotatable Bonds | 1 | Affects conformational flexibility and binding entropy. |

Note: These values are estimations derived from computational algorithms and may vary slightly between different prediction software.

3D Structure Generation and Optimization

A high-quality three-dimensional structure of the ligand is a prerequisite for accurate molecular modeling studies. The 2D representation from the SMILES string must be converted into a 3D conformation.

Step-by-Step Protocol for 3D Structure Generation:

-

SMILES to 3D Conversion: Utilize a chemical structure editor or an online tool to convert the SMILES string into an initial 3D structure.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy state. A molecular mechanics force field (e.g., MMFF94 or UFF) should be applied to optimize the geometry and relieve any steric strain. This process yields a more energetically favorable and realistic conformation.

-

File Format Conversion: The optimized structure should be saved in a suitable format for subsequent modeling software, such as .mol2 or .sdf.

Part 2: Target Identification and Hypothesis-Driven Modeling

As there is no specific biological target yet reported for this compound, a hypothesis-driven approach is necessary. Based on the known activities of oxadiazole derivatives, we can postulate potential protein targets. For the purpose of this guide, we will consider two hypothetical targets representing different therapeutic areas:

-

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX-2.

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase implicated in the growth and proliferation of cancer cells.[6]

Part 3: The In Silico Modeling Workflow

The following sections detail a comprehensive workflow for the computational evaluation of this compound against our hypothesized targets.

Caption: A detailed workflow for a typical molecular docking experiment.

Section 3.2: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations introduce temperature and pressure, allowing the system to evolve over time. This provides a more realistic view of the stability of the ligand-protein complex.

Step-by-Step Protocol for MD Simulations:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the protein, ligand, and water.

-

Define the simulation time (e.g., 100 nanoseconds).

-

-

Simulation Execution:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K).

-

Run the production MD simulation for the specified time.